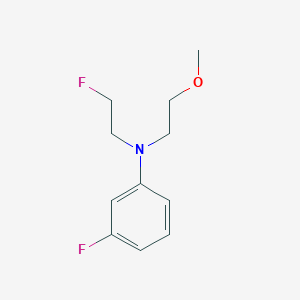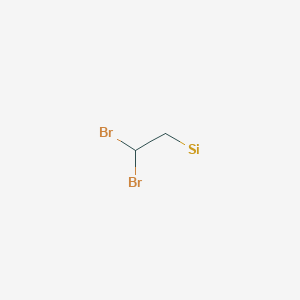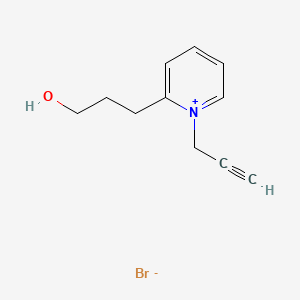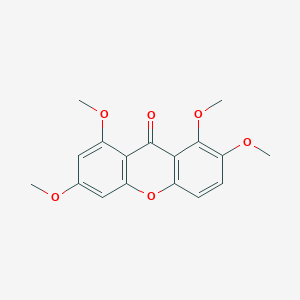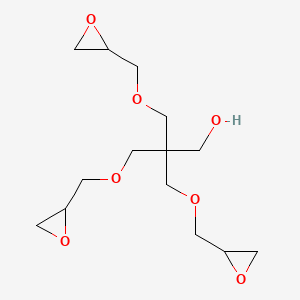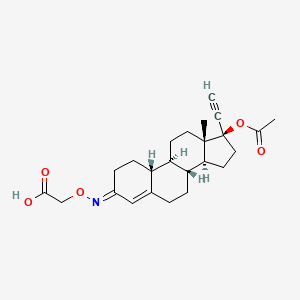
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of the N-benzylacetamido group. This can be achieved through the Schotten-Baumann reaction, where benzylamine reacts with acetyl chloride to form N-benzylacetamide . The subsequent iodination of the phenoxy group can be carried out using iodine and an oxidizing agent such as potassium iodate. Finally, the hexanoic acid moiety is introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The amide and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: Lacks the phenoxy and hexanoic acid groups, making it less complex.
2,4,6-Triiodophenol: Contains the iodine atoms but lacks the amide and hexanoic acid groups.
Hexanoic Acid: A simple carboxylic acid without the additional functional groups.
Uniqueness
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and potential applications. The presence of iodine enhances its utility in radiolabeling and imaging studies, while the amide and carboxylic acid groups provide opportunities for further chemical modifications.
Properties
CAS No. |
22275-41-8 |
|---|---|
Molecular Formula |
C21H22I3NO4 |
Molecular Weight |
733.1 g/mol |
IUPAC Name |
2-[3-[acetyl(benzyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C21H22I3NO4/c1-3-4-10-17(21(27)28)29-20-16(23)11-15(22)19(18(20)24)25(13(2)26)12-14-8-6-5-7-9-14/h5-9,11,17H,3-4,10,12H2,1-2H3,(H,27,28) |
InChI Key |
IFFFEGDTQJLYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC2=CC=CC=C2)C(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


